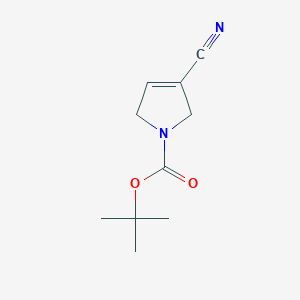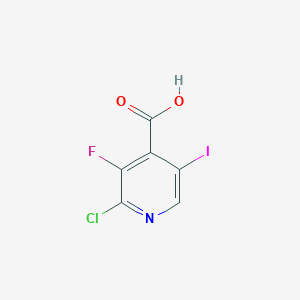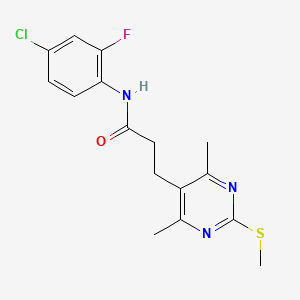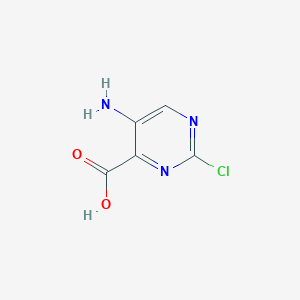
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The exact mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including histone deacetylases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and may have potential use as an anticancer agent. It has also been shown to have anti-inflammatory properties, and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is its versatility in scientific research. It can be used as a building block in the synthesis of various compounds, and may have potential use as a ligand in coordination chemistry. However, one of the main limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole. One potential direction is the study of its potential use as an anticancer agent, and its mechanism of action in inhibiting cancer cell growth. Another potential direction is the study of its potential use in the treatment of inflammatory diseases, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with 2,2-difluoroethylamine hydrochloride and isobutyl chloroformate in the presence of triethylamine. The reaction is carried out at room temperature under an inert atmosphere, and the resulting product is purified through column chromatography.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various compounds, including potential pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry.
properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)5-16-6-9-8(11)3-14-15(9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCROAHMFOOEXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)
![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)



![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)